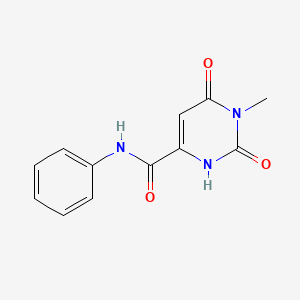
1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as CYM-51010, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research on derivatives similar to the specified compound has shown promising analgesic and anti-inflammatory properties. For instance, a study on 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols revealed these compounds exhibited higher analgesic activity than aspirin and superior anti-inflammatory effects compared to indomethacin, without inducing gastric ulceration (Palaska et al., 1993).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of compounds containing piperazine and indole moieties for their anticancer activity. One such research synthesized piperazine-2,6-dione derivatives and their 4-(1H-indole-2-carbonyl) counterparts, which showed good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013). Another study on 1,2,4-triazine derivatives bearing a piperazine amide moiety demonstrated promising antiproliferative agents against breast cancer cells, comparing their efficacy with cisplatin (Yurttaş et al., 2014).
Antimicrobial Applications
Compounds containing piperazine or similar structures have been synthesized and evaluated for their antimicrobial activities. A study highlighted the synthesis of chalcones containing piperazine or 2,5-dichlorothiophene moieties, demonstrating potential activity against Gram-positive bacteria and Candida albicans, indicating their relevance in developing new antimicrobial agents (Tomar et al., 2007).
properties
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(15-26-10-9-17-3-1-2-4-19(17)26)25-13-11-24(12-14-25)20-8-7-18(22-23-20)16-5-6-16/h1-4,7-10,16H,5-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCLPGSIEIMYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2971743.png)
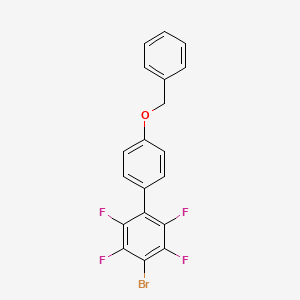

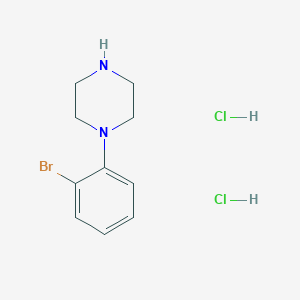
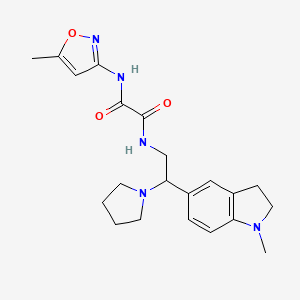


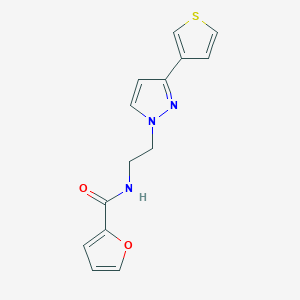
![8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971759.png)


![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2971763.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)
